![molecular formula C18H13FN2 B5652617 1-[(4-Fluorophenyl)methyl]perimidine](/img/structure/B5652617.png)
1-[(4-Fluorophenyl)methyl]perimidine
Overview
Description
1-[(4-Fluorophenyl)methyl]perimidine is a compound belonging to the class of perimidines, which are nitrogen-containing heterocycles. These compounds have gained significant attention due to their versatile applications in various fields, including medicinal chemistry, materials science, and industrial chemistry
Preparation Methods
The synthesis of 1-[(4-Fluorophenyl)methyl]perimidine typically involves the cyclocondensation reaction of 1,8-diaminonaphthalene with 4-fluorobenzyl chloride. This reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or acetonitrile . The reaction mechanism involves the nucleophilic attack of the amine group on the carbon atom of the benzyl chloride, followed by cyclization to form the perimidine ring.
Industrial production methods for this compound may involve the use of microwave irradiation or ultrasound to enhance reaction rates and yields. Catalysts such as ionic liquids, acids, or metal catalysts can also be employed to improve the efficiency of the synthesis .
Chemical Reactions Analysis
1-[(4-Fluorophenyl)methyl]perimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions include various substituted and functionalized perimidine derivatives .
Scientific Research Applications
1-[(4-Fluorophenyl)methyl]perimidine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-[(4-Fluorophenyl)methyl]perimidine involves its interaction with various molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and leading to biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The fluorophenyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, increasing its binding affinity and specificity .
Comparison with Similar Compounds
1-[(4-Fluorophenyl)methyl]perimidine can be compared with other similar compounds such as:
1-[(4-Chlorophenyl)methyl]perimidine: Similar in structure but with a chlorine atom instead of fluorine, this compound may exhibit different reactivity and biological activity.
1-[(4-Methylphenyl)methyl]perimidine: The presence of a methyl group instead of fluorine can lead to variations in chemical properties and applications.
1-[(4-Nitrophenyl)methyl]perimidine:
The uniqueness of this compound lies in the presence of the fluorine atom, which enhances its chemical stability, reactivity, and biological activity compared to its analogs .
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]perimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN2/c19-15-9-7-13(8-10-15)11-21-12-20-16-5-1-3-14-4-2-6-17(21)18(14)16/h1-10,12H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKQMAJNJVGOURA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)N=CN(C3=CC=C2)CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701326967 | |
| Record name | 1-[(4-fluorophenyl)methyl]perimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701326967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID22415602 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
385418-43-9 | |
| Record name | 1-[(4-fluorophenyl)methyl]perimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701326967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



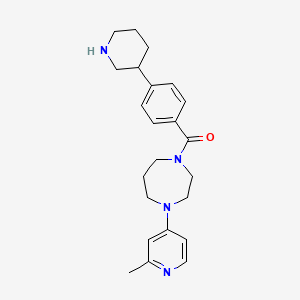
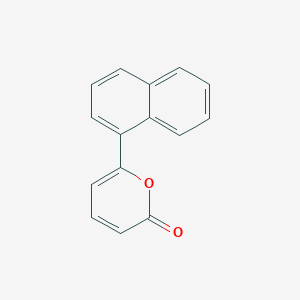
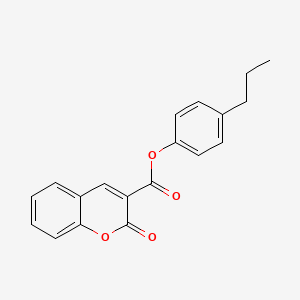
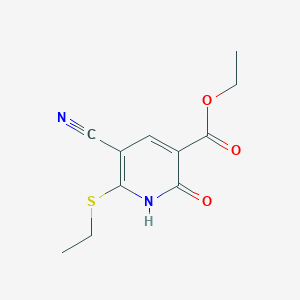
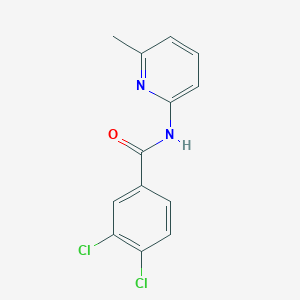
![(3aR*,9bR*)-2-[(2-butyl-1H-imidazol-4-yl)methyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrole-3a(4H)-carboxylic acid](/img/structure/B5652577.png)
![5-[(2-bromo-4-methylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5652579.png)
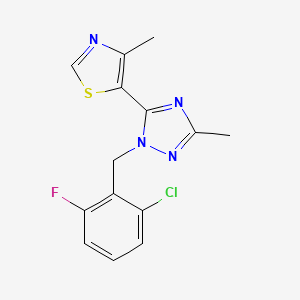
![N-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)acetamide](/img/structure/B5652595.png)
![9-[(1-methyl-6-oxo-1,6-dihydropyridin-3-yl)carbonyl]-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5652603.png)
![2-cyclopropyl-4-phenyl-9-(tetrahydro-2H-pyran-4-yl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5652607.png)
![5-[[2-(2-Methoxyphenyl)pyrrolidin-1-yl]methyl]-3-propyl-1,2,4-oxadiazole](/img/structure/B5652610.png)
![(E)-3-[3-[[(E)-2-phenylethenyl]sulfonylamino]phenyl]prop-2-enoic acid](/img/structure/B5652625.png)
